molecular formula C14H16F6N2O3S B10951497 1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(2-methoxyethyl)thiourea

1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(2-methoxyethyl)thiourea

Cat. No.: B10951497
M. Wt: 406.35 g/mol
InChI Key: ZURUCJXOQIOMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(2-methoxyethyl)thiourea is a synthetic organic compound characterized by the presence of trifluoroethoxy groups and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(2-methoxyethyl)thiourea typically involves the reaction of 3,5-bis(2,2,2-trifluoroethoxy)aniline with 2-methoxyethyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(2-methoxyethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can target the trifluoroethoxy groups, potentially leading to the formation of hydroxy derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted aromatic compounds, depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential anticancer and antiviral properties.

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(2-methoxyethyl)thiourea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoroethoxy groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(2-hydroxyethyl)thiourea: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(2-chloroethyl)thiourea: Contains a chloroethyl group, which may alter its reactivity and biological activity.

Uniqueness

1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(2-methoxyethyl)thiourea is unique due to the presence of both trifluoroethoxy groups and a methoxyethyl group. These functional groups contribute to its distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H16F6N2O3S

Molecular Weight

406.35 g/mol

IUPAC Name

1-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-3-(2-methoxyethyl)thiourea

InChI

InChI=1S/C14H16F6N2O3S/c1-23-3-2-21-12(26)22-9-4-10(24-7-13(15,16)17)6-11(5-9)25-8-14(18,19)20/h4-6H,2-3,7-8H2,1H3,(H2,21,22,26)

InChI Key

ZURUCJXOQIOMHA-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=S)NC1=CC(=CC(=C1)OCC(F)(F)F)OCC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.